6-Bromo-4-chloro-2-methyl-benzooxazole
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Overview
Description
6-Bromo-4-chloro-2-methyl-benzooxazole is a heterocyclic compound with the molecular formula C8H5BrClNO. It is a derivative of benzooxazole, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring fused with an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-methyl-benzooxazole typically involves the bromination and chlorination of 2-methyl-benzooxazole. One common method includes the reaction of 2-methyl-benzooxazole with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-chloro-2-methyl-benzooxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
6-Bromo-4-chloro-2-methyl-benzooxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-methyl-benzooxazole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
- 6-Bromo-2-methyl-benzooxazole
- 4-Chloro-2-methyl-benzooxazole
- 6-Bromo-4-chloro-benzooxazole
Comparison: 6-Bromo-4-chloro-2-methyl-benzooxazole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1426320-94-6 |
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Molecular Formula |
C8H5BrClNO |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
6-bromo-4-chloro-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c1-4-11-8-6(10)2-5(9)3-7(8)12-4/h2-3H,1H3 |
InChI Key |
LNGSJFCJBPIRPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2Cl)Br |
Origin of Product |
United States |
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